EIDD-2801 - 2492423-29-5

EIDD-2801

Catalog Number: EVT-8236948
CAS Number: 2492423-29-5
Molecular Formula: C13H19N3O7
Molecular Weight: 329.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EIDD-2801, also known as Molnupiravir or MK-4482, is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC, EIDD-1931). [, , , , , ] It is classified as a nucleoside analog inhibitor with broad-spectrum antiviral activity. [, , , ] In scientific research, EIDD-2801 is primarily investigated for its potential to treat infections caused by RNA viruses, including influenza viruses, coronaviruses like SARS-CoV-2, MERS-CoV, and Ebola virus. [, , , , , , ]

Synthesis Analysis
  • From Cytidine: A widely investigated route utilizes cytidine as the starting material. [, , ] This approach typically involves two key steps: a selective enzymatic acylation of cytidine, followed by a transamination reaction to yield EIDD-2801. [, , ] This route offers advantages over earlier methods by eliminating protecting groups and expensive reagents, significantly improving the yield and reducing the step count. [, , ]

  • From Ribose: Another method employs a protected ribose derivative and N4-acetyl cytosine, which undergo a stereo- and regioselective glycosylation to form an N-acyl-nucleoside intermediate. [] This intermediate is then converted to the amidoxime functionality present in EIDD-2801. [] This approach emphasizes the use of readily available and inexpensive starting materials. []

  • Via Thionated Uridine Intermediate: A more recent synthesis utilizes a novel thionated uridine derivative, taking advantage of one-pot methodologies to minimize purification steps. [] This method boasts high yield and purity while relying on readily available bulk chemicals. []

Molecular Structure Analysis
  • Ribonucleoside Analog: EIDD-2801 is a ribonucleoside analog, meaning it possesses a structure similar to naturally occurring ribonucleosides, the building blocks of RNA. [, , ]

  • N4-Hydroxycytidine Prodrug: It is specifically a prodrug of N4-hydroxycytidine (EIDD-1931), with an isobutyrate ester group at the 5' position of the ribose sugar. [, , ] This ester group enhances oral bioavailability and is cleaved in vivo to release the active EIDD-1931. [, , ]

Chemical Reactions Analysis
  • Selective Acylation: This reaction is crucial for installing the isobutyrate ester at the 5' position of cytidine. Different acylation methods have been explored, including enzymatic acylation and chemical acylation using isobutyryl chloride. [, , ]

  • Transamination/Hydroxamination: This step is essential for converting a precursor molecule to the amidoxime present in EIDD-2801. Various reagents and conditions have been employed for this transformation, including hydroxylamine hydrochloride and aqueous sodium hydroxide. [, , ]

  • De-Ketalization: In some synthetic routes, a ketal protecting group is used during synthesis, necessitating a deprotection step. This de-ketalization is typically achieved under acidic conditions using an acid catalyst in water. []

Mechanism of Action

EIDD-2801 acts as a lethal mutagen, primarily targeting the RNA-dependent RNA polymerase (RdRp) of RNA viruses. [, , , ]

  • Prodrug Activation: Upon entering a cell, EIDD-2801 is metabolized to its active form, NHC triphosphate (NHC-TP). [, , ]

  • RdRp Incorporation: NHC-TP resembles natural ribonucleoside triphosphates and can be incorporated into the growing RNA strand during viral replication by RdRp. [, , ]

Applications
  • Influenza Virus Inhibition: EIDD-2801 demonstrates potent antiviral activity against various influenza A and B virus strains in vitro and in vivo models. [] Studies in ferrets show its efficacy in reducing viral load, alleviating symptoms like fever, and improving airway epithelium health. []

  • SARS-CoV-2 Treatment and Transmission Blocking: EIDD-2801 emerged as a potential therapeutic agent against SARS-CoV-2. [, , , ] It effectively reduces viral load in the upper respiratory tract of infected ferrets, suppressing transmission to untreated contacts. [] Research highlights its ability to induce lethal mutagenesis in SARS-CoV-2, inhibiting viral replication. [, , ]

  • Broad-Spectrum Coronavirus Activity: Beyond SARS-CoV-2, EIDD-2801 displays activity against a range of coronaviruses, including MERS-CoV and zoonotic bat coronaviruses. [] In mouse models, it improves lung function, reduces viral load, and lessens disease severity for both SARS-CoV and MERS-CoV infections. []

  • Potential Against Other RNA Viruses: Preliminary research suggests EIDD-2801 might hold promise against other RNA viruses like Ebola virus and enteroviruses. [, ] Studies in mice demonstrate its protective effect against lethal Ebola virus challenge, while in vitro data indicate its ability to inhibit enterovirus replication. [, ]

Future Directions
  • Combination Therapies: Exploring the efficacy of EIDD-2801 in combination with other antiviral agents could lead to more effective treatment strategies with potentially lower required doses. [, , , ]

Properties

CAS Number

2492423-29-5

Product Name

molnupiravir

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C13H19N3O7

Molecular Weight

329.31 g/mol

InChI

InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1

InChI Key

HTNPEHXGEKVIHG-QCNRFFRDSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.